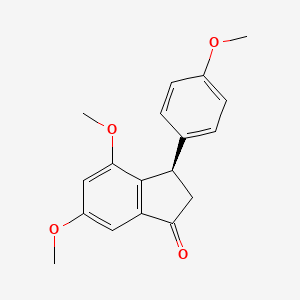
Amabiloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amabiloside is a glycoside compound that can be isolated from the plant Crinum amabile . It has a molecular weight of 300.26 and a chemical formula of C13H16O8 . This compound is primarily used for scientific research purposes and has shown potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amabiloside typically involves the extraction from Crinum amabile. The specific synthetic routes and reaction conditions for laboratory preparation are not widely documented, but the extraction process generally involves solvent extraction and purification techniques .
Industrial Production Methods: The extraction from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Amabiloside can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions used in reactions involving this compound are not extensively documented. Further research is needed to elucidate the specific reagents and conditions that facilitate these reactions.
Major Products Formed: The major products formed from reactions involving this compound are not well-characterized in the literature. More research is required to identify and characterize these products.
Scientific Research Applications
Amabiloside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Amabiloside is not fully understood. It is believed to interact with various molecular targets and pathways, but specific details are lacking. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Crinamine: Another glycoside isolated from Crinum species with similar biological activities.
Lycorine: An alkaloid found in Amaryllidaceae plants with potential therapeutic effects.
Galantamine: A compound used in the treatment of Alzheimer’s disease, also derived from Amaryllidaceae plants.
Uniqueness: Amabiloside is unique due to its specific glycoside structure and its isolation from Crinum amabile. Its potential biological activities and applications in research distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H16O8 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-4,9-13,15-19H,5H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
ZPWLUAKXVFTXAN-UJPOAAIJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)

![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)









